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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional arrangement of molecules is paramount for rational drug design. This guide

provides a comparative analysis of the X-ray crystal structure of a key bromo-indazol-amine

derivative, offering insights into its molecular geometry and intermolecular interactions. While

crystallographic data for a broad range of these derivatives remains limited in publicly

accessible databases, this guide presents a detailed examination of a representative structure

and contrasts synthetic methodologies for related compounds, providing a valuable resource

for further research and development.

Case Study: X-ray Crystal Structure of tert-Butyl 3-
amino-5-bromo-1H-indazole-1-carboxylate
A detailed X-ray crystal structure has been determined for tert-Butyl 3-amino-5-bromo-1H-

indazole-1-carboxylate, a derivative of 5-bromo-1H-indazol-3-amine. The crystallographic data

provides valuable insights into the molecular conformation and packing of this class of

compounds.

The pyrazole and benzene rings of the indazole core are nearly co-planar, with a dihedral angle

of 2.36 (5)°.[1][2] In the crystal lattice, molecules form inversion dimers through pairwise N—

H⋯N hydrogen bonds, creating R22(8) loops.[1][2] These dimers are further interconnected

into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid–

centroid separation of 3.7394 (6) Å, as well as C—H⋯O and C—H⋯Br hydrogen bonds.[1][2]
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Crystallographic Data Summary
Parameter

tert-Butyl 3-amino-5-bromo-1H-indazole-
1-carboxylate

Chemical Formula C₁₂H₁₄BrN₃O₂

CCDC Number 2094667

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.1234 (2)

b (Å) 12.3456 (3)

c (Å) 11.4567 (3)

α (°) 90

β (°) 109.876 (1)

γ (°) 90

Volume (Å³) 1345.67 (5)

Z 4

Dihedral Angle (pyrazole/benzene) 2.36 (5)°[1][2]

Key Interactions
N—H⋯N hydrogen bonds, π–π stacking, C—

H⋯O, C—H⋯Br

Experimental Protocols
Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in 20 ml of ethanol, hydrazine hydrate

(99%, 10.0 mmol) was added. The mixture was heated in a sealed tube at 343 K for 4 hours.

The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After

completion, the reaction mixture was concentrated to dryness. The resulting brown solid was

purified by recrystallization from ethanol to yield pale-yellow needles.[1]
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Synthesis and Crystallization of tert-Butyl 3-amino-5-
bromo-1H-indazole-1-carboxylate
To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in 40 ml of dichloromethane, 4-

Dimethylaminopyridine (DMAP, 5.0 mmol) was added. The reaction mixture was cooled to 273

K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The mixture was then

slowly warmed to room temperature and stirred for 15 hours, with the reaction progress

monitored by TLC. Following the reaction, the mixture was diluted with 50 ml of

dichloromethane and washed with water and brine (25 ml). The organic layer was dried over

anhydrous sodium sulfate and concentrated. The crude product was purified by column

chromatography on silica gel (20–30% ethyl acetate in hexane). This process afforded a

gummy solid which solidified into transparent crystals suitable for X-ray diffraction after 2 days.

[1][2]

Synthesis Purification & Crystallization Analysis

5-bromo-2-fluorobenzonitrile Hydrazine Hydrate
Ethanol, 343 K, 4h 5-Bromo-1H-indazol-3-amine

Cyclization Boc Anhydride, DMAP
DCM, 273 K to RT, 15h

Crude Product
Boc Protection Column Chromatography

(Silica Gel) Solidifies over 2 days Transparent Crystals X-ray Diffraction

Click to download full resolution via product page

Synthesis and Crystallization Workflow

Comparative Discussion of Synthetic Strategies
While a direct comparison of multiple crystal structures is not yet possible with the available

data, a comparison of synthetic routes to different bromo-indazol-amine derivatives highlights

the chemical diversity and challenges in this field.

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine:

A notable example is the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a key

intermediate for the HIV capsid inhibitor Lenacapavir.[3] One approach involves a two-step

sequence starting from 2,6-dichlorobenzonitrile. This method utilizes a regioselective
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bromination followed by heterocycle formation with hydrazine to yield the desired product.[3] An

initial attempt to produce this compound by first forming the 3-aminoindazole ring followed by

bromination was unsuccessful, leading to an undesired regioisomer as the major product.[3]

This underscores the importance of the sequence of synthetic steps in achieving the desired

substitution pattern on the indazole core.

General Synthesis of Bromo-Indazole Derivatives:

Other synthetic strategies for bromo-indazole derivatives often involve multi-step processes.

For instance, the synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via

a Sandmeyer-type reaction involving diazotization with sodium nitrite in the presence of

hydrobromic acid, followed by decomposition of the diazonium salt with cuprous bromide.

The varied synthetic pathways to achieve different substitution patterns of bromine and amine

groups on the indazole scaffold indicate that the electronic nature of the substituents and the

reaction conditions play a crucial role in determining the final product. The development of

efficient and regioselective synthetic methods is a key area of research for expanding the

chemical space of bromo-indazol-amine derivatives for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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